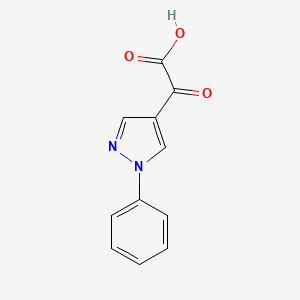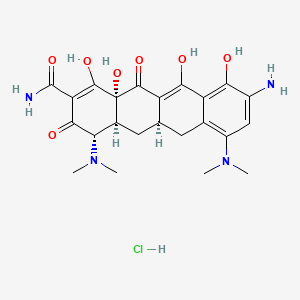
2-オキソ-2-(1-フェニル-1H-ピラゾール-4-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
科学的研究の応用
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory disorders and infections.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include 2-oxo-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
The compound’s antileishmanial and antimalarial activities suggest that it interacts with its targets in a way that inhibits the growth or survival of the parasites .
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it is likely that it affects pathways critical to the survival or replication of the leishmania and plasmodium parasites .
Result of Action
The result of the action of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is the inhibition of the growth or survival of Leishmania and Plasmodium parasites, as evidenced by its antileishmanial and antimalarial activities . This suggests that the compound has a cytotoxic effect on these parasites.
準備方法
The synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the aldehyde group to a carboxylic acid group, resulting in the formation of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group, depending on the reducing agent used.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid can be compared with other similar compounds, such as:
1-phenyl-1H-pyrazol-4-carboxylic acid: This compound has a similar structure but lacks the oxo group, which may result in different chemical and biological properties.
2-oxo-2-(1H-pyrazol-4-yl)acetic acid: This compound lacks the phenyl group, which can affect its reactivity and biological activity.
4-phenyl-1H-pyrazole-3-carboxylic acid:
The uniqueness of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYCNJJZPLCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)




